5-Bromo-2-chlorophenylboronic acid
Overview
Description
5-Bromo-2-chlorophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrClO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorophenylboronic acid typically involves the borylation of 5-bromo-2-chlorophenyl halides. One common method is the reaction of 5-bromo-2-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves bromination, chlorination, and subsequent borylation steps. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate or sodium hydroxide.
Reduction: Reducing agents such as sodium borohydride can reduce the boronic acid group to a borane derivative.
Major Products: The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, boronate esters in oxidation reactions, and borane derivatives in reduction reactions .
Scientific Research Applications
5-Bromo-2-chlorophenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 5-Bromo-2-chlorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst. This process facilitates the formation of a new carbon-carbon bond between the aryl group of the boronic acid and an aryl halide . The molecular targets and pathways involved include the palladium catalyst and the base, which help in the activation and stabilization of the reaction intermediates .
Comparison with Similar Compounds
2-Chlorophenylboronic acid: Similar structure but lacks the bromine substituent.
2-Bromophenylboronic acid: Similar structure but lacks the chlorine substituent.
4-Bromo-2-chlorophenylboronic acid: Similar structure with different substitution pattern.
Uniqueness: 5-Bromo-2-chlorophenylboronic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This dual substitution enhances its reactivity and selectivity in cross-coupling reactions compared to its mono-substituted counterparts .
Biological Activity
5-Bromo-2-chlorophenylboronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, particularly as an intermediate in synthesizing various therapeutic agents. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
This compound has the chemical formula , indicating the presence of bromine and chlorine substituents on a phenyl ring. This structural configuration contributes to its reactivity and biological properties. The compound typically appears as a white to off-white crystalline solid, with moderate solubility in organic solvents.
Mechanisms of Biological Activity
The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with various biological targets through reversible covalent bonding. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes. Key mechanisms include:
- Enzyme Inhibition : Boronic acids can inhibit enzymes such as proteases and kinases by forming stable complexes with their active sites.
- Antioxidant Activity : Some studies suggest that boronic acids possess antioxidant properties, potentially mitigating oxidative stress in cells.
- Antibacterial and Anticancer Effects : Research indicates that certain boronic acid derivatives exhibit antibacterial and anticancer activities by disrupting cellular functions in pathogens or cancer cells.
Pharmacological Studies
Several studies have documented the pharmacological effects of this compound and related compounds:
- Anticancer Activity : A study demonstrated that boronic acid derivatives can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. For instance, derivatives showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity ( ).
- Antibacterial Properties : The compound has shown effectiveness against various bacterial strains. A recent investigation reported that phenyl boronic acid derivatives exhibited significant antibacterial activity against Escherichia coli at concentrations as low as 6.50 mg/mL ( ).
- Enzyme Inhibition : Studies have highlighted the ability of these compounds to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases ( ).
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with notable efficacy against MCF-7 cells. The study concluded that the compound's mechanism involved the disruption of cell cycle progression and induction of apoptosis.
Case Study 2: Antibacterial Efficacy
Another study focused on evaluating the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent for bacterial infections.
Data Summary
Biological Activity | IC50 Value (µg/mL) | Target Organism/Cell Line |
---|---|---|
Anticancer (MCF-7) | 18.76 | Breast Cancer |
Antibacterial (E.coli) | 6.50 | Bacterial Infection |
Acetylcholinesterase Inhibition | 115.63 | Neurodegenerative Targets |
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUGPRLLWXXECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284035 | |
Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774608-50-3 | |
Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774608-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(5-Bromo-2-chlorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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